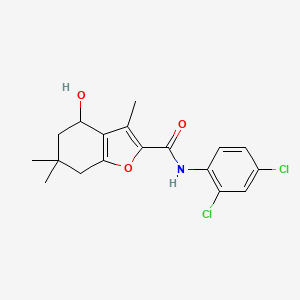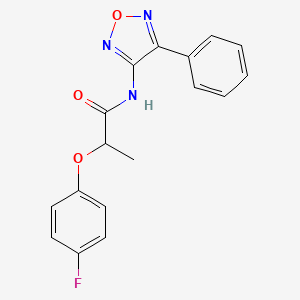![molecular formula C18H10Cl2F3NO3 B12139741 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12139741.png)
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of chloro and trifluoromethyl groups adds to its chemical reactivity and potential utility in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of signaling pathways or inhibition of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- Fluazinam
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H10Cl2F3NO3 |
|---|---|
Peso molecular |
416.2 g/mol |
Nombre IUPAC |
6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H10Cl2F3NO3/c1-8-4-15-10(6-13(8)20)14(25)7-16(27-15)17(26)24-9-2-3-12(19)11(5-9)18(21,22)23/h2-7H,1H3,(H,24,26) |
Clave InChI |
OPCQIGPKFRBICK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12139659.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12139674.png)
![(4-chlorophenyl)-N-{[6-methyl-2-(methylethylthio)pyrimidin-4-yloxy]methyl}carb oxamide](/img/structure/B12139703.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-[4-(tert-butyl)ph enyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12139711.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12139723.png)
![2-(4-chlorophenoxy)-N-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}acetamide](/img/structure/B12139728.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]hexanamide](/img/structure/B12139733.png)


![3-(1H-benzimidazol-2-yl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12139742.png)
![2-(4-Butoxyphenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139749.png)
![1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12139751.png)
